molecular formula C29H34N6O4 B584437 4-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy Cilostazol CAS No. 1796891-27-4

4-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy Cilostazol

カタログ番号: B584437
CAS番号: 1796891-27-4
分子量: 530.629
InChIキー: GJXNGCFWGJQETE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy Cilostazol, with the CAS number 1796891-27-4, is a chemical impurity and metabolite of Cilostazol, a quinolinone derivative pharmaceutical agent . This compound has a molecular formula of C29H34N6O4 and a molecular weight of 530.62 g/mol . It is supplied as a white to off-white solid and should be stored refrigerated at 2-8°C in an amber vial to maintain stability . As a well-characterized impurity, this compound serves as a critical Reference Standard in analytical research and development. It is primarily used in the qualitative and quantitative analysis of Cilostazol, aiding in the identification and control of this specific impurity to ensure the safety, quality, and efficacy of the pharmaceutical product . Researchers utilize this standard to develop and validate methods for HPLC and other chromatographic techniques, which is essential for meeting regulatory requirements in pharmaceutical manufacturing . The parent drug, Cilostazol, is an approved phosphodiesterase III (PDE3) inhibitor with antiplatelet and vasodilatory properties, used for the symptomatic treatment of intermittent claudication . It works by inhibiting phosphodiesterase activity and suppressing cAMP degradation, leading to increased cAMP levels in platelets and blood vessels . Studying its impurities, such as this compound, is vital for a comprehensive understanding of the drug's metabolic profile and stability. This product is intended For Research Use Only and is not for diagnostic or therapeutic purposes.

特性

CAS番号

1796891-27-4

分子式

C29H34N6O4

分子量

530.629

IUPAC名

6-[4-(1-cyclohexyltetrazol-5-yl)-4-[(2-oxo-3,4-dihydro-1H-quinolin-6-yl)oxy]butoxy]-3,4-dihydro-1H-quinolin-2-one

InChI

InChI=1S/C29H34N6O4/c36-27-14-8-19-17-22(10-12-24(19)30-27)38-16-4-7-26(29-32-33-34-35(29)21-5-2-1-3-6-21)39-23-11-13-25-20(18-23)9-15-28(37)31-25/h10-13,17-18,21,26H,1-9,14-16H2,(H,30,36)(H,31,37)

InChIキー

GJXNGCFWGJQETE-UHFFFAOYSA-N

SMILES

C1CCC(CC1)N2C(=NN=N2)C(CCCOC3=CC4=C(C=C3)NC(=O)CC4)OC5=CC6=C(C=C5)NC(=O)CC6

同義語

6-(4-(2-cyclohexyl-1H-tetrazol-5-yl)-4-((2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy)butoxy)-3,4-dihydroquinolin-2(1H)-one; 

製品の起源

United States

準備方法

Intramolecular Friedel-Crafts Alkylation

The N-(4-methoxyphenyl)-3-chloropropionamide intermediate undergoes cyclization via Lewis acid-catalyzed Friedel-Crafts alkylation. Aluminum chloride (AlCl₃) in dimethyl sulfoxide (DMSO) at 150–220°C induces ring closure and concurrent demethylation to yield 6-hydroxy-3,4-dihydroquinolinone (6-HQ) .

Key Reaction Parameters

ParameterOptimal RangeImpact on Yield
Lewis Acid Equivalents3–5 eq AlCl₃85–92% yield
SolventDMSO or DMAcPrevents solidification at high concentrations
Temperature180–200°CAccelerates ring closure

This method’s efficiency stems from maintaining fluidity in concentrated mixtures, enabling direct use of 6-HQ in subsequent steps without purification.

Alternative Cyclization Strategies

Recent adaptations replace AlCl₃ with FeCl₃ in tetrahydrofuran (THF), achieving 78% yield at 160°C. While milder, this approach requires longer reaction times (24–36 hours) compared to the DMSO-AlCl₃ system (4–6 hours).

Functionalization of the 6-Hydroxy Position

The 6-hydroxy group undergoes etherification to introduce the critical oxy linkage. A two-step process is standard:

Activation with Potassium Carbonate

6-HQ reacts with ethyl bromoacetate in THF/DMF under K₂CO₃ catalysis (2.3 eq, 1 hour), forming ethyl 2-((2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy)acetate with 81% yield. The base deprotonates the phenolic -OH, facilitating nucleophilic attack on the bromoacetate.

Hydrazide Formation

Heating the ethyl ester with hydrazine hydrate (99%) in ethanol at 70°C produces 2-((2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy)acetohydrazide . This intermediate’s reactivity allows diversification through Schiff base formation with aldehydes/ketones, though this step is omitted in the target compound’s synthesis.

Tetrazole Ring Assembly

The 1-cyclohexyltetrazol-5-yl group is constructed via [2+3] cycloaddition between nitriles and sodium azide.

Cyclohexylnitrile Preparation

Cyclohexanecarbonitrile reacts with sodium azide (NaN₃) in DMF at 120°C for 12 hours, forming 1-cyclohexyl-1H-tetrazole. Zinc bromide (ZnBr₂) catalyzes the reaction, achieving 89% conversion.

Coupling with the Quinoline Intermediate

The tetrazole is alkylated using 1,4-dibromobutane in acetonitrile (MeCN) with K₂CO₃ (2.5 eq). Subsequent nucleophilic substitution with the hydrazide intermediate links the two moieties.

Final Alkylation and Purification

The penultimate step involves O-alkylation of the hydrazide with 4-bromobutoxy-tetrahydroquinoline.

Optimized Conditions

  • Solvent: Anhydrous DMF

  • Base: Triethylamine (TEA, 3 eq)

  • Temperature: 60°C, 8 hours

  • Yield: 76% after column chromatography (SiO₂, hexane:EtOAc 3:7)

Final purification via recrystallization from ethanol/water (1:3) affords pharmaceutical-grade product with ≥99.5% purity.

Comparative Analysis of Synthetic Routes

MethodKey AdvantageLimitationScalability
Friedel-Crafts (AlCl₃)High yield (92%)High-temperature requirementsIndustrial
FeCl₃ CatalysisMild conditionsLower yield (78%)Lab-scale
Hydrazide RouteModular functionalizationMulti-step purificationPilot-scale

化学反応の分析

4-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy Cilostazol undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce tetrahydroquinoline derivatives .

類似化合物との比較

Structural and Functional Comparison with Similar Compounds

Key Structural Differences

The table below highlights structural distinctions among 4-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy Cilostazol, cilostazol, and its major related compounds:

Compound Core Structure Substituents CAS Number Molecular Formula Molecular Weight
Cilostazol 3,4-Dihydroquinolin-2-one 6-[4-(1-Cyclohexyl-1H-tetrazol-5-yl)butoxy] 73963-72-1 C₂₀H₂₇N₅O₂ 369.46 g/mol
This compound Tetrahydroquinolin-2-one + cilostazol core Additional 4-(2-oxo-tetrahydroquinolin-6-yl)oxy group at the quinoline ring 1796891-27-4 C₂₉H₃₄N₆O₄ 542.63 g/mol
Cilostazol Related Compound A 3,4-Dihydroquinolin-2-one 6-Hydroxy substitution (no tetrazole or butoxy chain) 54197-66-9 C₉H₉NO₂ 163.18 g/mol
Cilostazol Related Compound B Quinolin-2-one 6-[4-(1-Cyclohexyl-1H-tetrazol-5-yl)butoxy] (oxidized dihydroquinoline ring) Not publicly listed C₂₀H₂₅N₅O₂ 367.45 g/mol
Cilostazol Related Compound C 3,4-Dihydroquinolin-2-one Dual tetrazole-substituted butyl chains at positions 1 and 6 Not publicly listed C₃₄H₄₄N₁₀O₃ 660.78 g/mol

Sources: Structural data derived from pharmaceutical impurity catalogs , synthetic pathways , and cilostazol monographs .

Pharmacological and Metabolic Profiles

Cilostazol
  • Mechanism : Inhibits phosphodiesterase III, increasing cAMP levels to suppress platelet aggregation and induce vasodilation .
  • Efficacy : At 30 mg/kg orally, reduces hindlimb ulcers and plasma muscle enzyme levels in dogs with induced arterial obstruction .
This compound
  • Role : Primarily identified as a process-related impurity during cilostazol synthesis .
Related Compound A (6-Hydroxy-3,4-dihydroquinolin-2-one)
  • Role : Major metabolite of cilostazol .
  • Activity : Lacks the tetrazole moiety critical for PDE-III binding, rendering it pharmacologically inactive .
Related Compound B (6-[4-(1-Cyclohexyl-1H-tetrazol-5-yl)butoxy]-1H-quinolin-2-one)
  • Role: Oxidation byproduct of cilostazol’s dihydroquinoline ring .
  • Activity : Reduced efficacy due to loss of the 3,4-dihydro ring’s conformational flexibility, which is essential for target binding .

Physicochemical Properties

Property Cilostazol 4-(2-Oxo...) Cilostazol Related Compound A Related Compound B
LogP (Predicted) 3.8 4.5 1.2 3.6
Water Solubility Low (~0.01 mg/mL) Very low Moderate (~1.2 mg/mL) Low (~0.05 mg/mL)
Stability Stable Prone to hydrolysis at oxy group Oxidizes in air Stable

Sources : Computational modeling and experimental data from impurity characterization studies .

Analytical Differentiation

  • Chromatography : Reverse-phase HPLC with UV detection (254 nm) resolves 4-(2-Oxo...) Cilostazol (retention time ~22 min) from cilostazol (~18 min) and Related Compound A (~12 min) .
  • Mass Spectrometry : Unique fragmentation patterns at m/z 542.63 (4-(2-Oxo...)) vs. m/z 369.46 (cilostazol) confirm identity .

生物活性

4-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy Cilostazol is a derivative of cilostazol, a well-known phosphodiesterase III (PDE-III) inhibitor primarily used for the treatment of intermittent claudication in patients with peripheral artery disease (PAD). This compound exhibits potential biological activities that extend beyond its antiplatelet effects, including vasodilation and anti-inflammatory properties. This article reviews the biological activity of this compound, highlighting key research findings, mechanisms of action, and clinical implications.

Cilostazol and its derivatives like this compound primarily inhibit PDE-III, leading to increased levels of cyclic adenosine monophosphate (cAMP) in platelets and vascular smooth muscle cells. The elevation of cAMP activates protein kinase A (PKA), which subsequently phosphorylates various proteins involved in platelet aggregation and vascular tone regulation .

Key Mechanisms Include:

  • Inhibition of Platelet Aggregation : Cilostazol selectively inhibits platelet aggregation induced by various agonists (e.g., adenosine diphosphate) through PKA-mediated pathways .
  • Vasodilatory Effects : The compound enhances endothelial nitric oxide synthase (eNOS) activity, promoting nitric oxide production which facilitates vasodilation .
  • Anti-inflammatory Actions : Cilostazol downregulates adhesion molecules such as VCAM and ICAM, reducing leukocyte adhesion and migration .

Biological Activity and Efficacy

Recent studies have demonstrated the efficacy of cilostazol in improving walking distance and reducing symptoms in PAD patients. A multi-center study noted that cilostazol significantly increased pain-free walking distance by a median of 285 meters at three months and 387 meters at six months post-treatment .

Table 1: Clinical Outcomes from Cilostazol Treatment

Outcome MeasureBaseline ValueValue at 6 Monthsp-value
Pain-Free Walking Distance (m)-387<0.01
Systolic Blood Pressure (mmHg)139 ± 16133 ± 14<0.001
Diastolic Blood Pressure (mmHg)84 ± 980 ± 10<0.001

Case Studies

A notable case study involved a cohort of patients aged between 50 to 74 years with PAD who were treated with cilostazol. The study reported significant improvements in both walking distance and quality of life metrics over six months. Importantly, these benefits were independent of other treatments such as aspirin or clopidogrel, indicating the unique efficacy of cilostazol in managing PAD symptoms .

Comparative Studies

Comparative studies have shown that cilostazol not only improves walking distances but also has favorable effects on blood pressure management in PAD patients. For instance, a reduction in both systolic and diastolic blood pressure was observed without changes to antihypertensive medications .

Table 2: Comparative Efficacy with Other Treatments

Treatment TypePain-Free Walking Distance Increase (m)
Cilostazol Monotherapy (100 mg)328
Cilostazol + Aspirin233
Aspirin Alone150

Q & A

Q. Table 1. Key Physicochemical Properties

PropertyValue/DescriptionReference
Molecular Weight529.6 g/mol
logP (Predicted)4.2 (ChemAxon)
Solubility (PBS, pH 7.4)12 µM
HPLC Retention Time8.2 min (C18, 70:30 water:ACN)

Q. Table 2. In Vitro Biological Activity

AssayResult (IC₅₀ or EC₅₀)ModelReference
PDE3 Inhibition0.25 µMHUVECs
NF-κB Suppression1.8 µMRAW 264.7
TNF-α Reduction65% at 10 µMHUVECs

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。